Cas no 72615-78-2 (3-Methyl-1-phenylpiperazine)

3-Methyl-1-phenylpiperazine is a piperazine derivative characterized by its phenyl and methyl substituents, which influence its physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for the synthesis of bioactive molecules. Its structural features, including the aromatic phenyl group and the basic piperazine core, make it a versatile intermediate for developing compounds with potential CNS activity. The methyl group at the 3-position may enhance metabolic stability or modulate receptor interactions. The compound is typically utilized in research settings for exploring structure-activity relationships or as a precursor in heterocyclic synthesis.
3-Methyl-1-phenylpiperazine structure
3-Methyl-1-phenylpiperazine structure
Product Name:3-Methyl-1-phenylpiperazine
CAS No:72615-78-2
MF:C11H16N2
MW:176.258142471313
CID:549856
PubChem ID:12522097
Update Time:2025-09-26

3-Methyl-1-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-phenylpiperazine
    • Piperazine,3-methyl-1-phenyl-
    • 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide
    • 1-phenyl-3-methyl-
    • 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
    • 3-methyl-1-oxo-1-phenylphosphol-2-ene
    • 3-methyl-1-phenyl-2-phospholen-1-oxide
    • 3-Methyl-1-phenyl-2-phospholene 1-oxide
    • 3-Methyl-1-phenyl-2-phospholene-1-oxide
    • 3-methyl-1-phenyl-piperazine
    • 3-methyl-1-phenylpiperazine(SALTDATA: HCl)
    • 4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide
    • BRN 0609223
    • EINECS 211-901-5
    • 72615-78-2
    • SCHEMBL4246315
    • SY147817
    • EN300-124592
    • BB 0220802
    • MFCD06804051
    • AKOS003655948
    • AT25535
    • FT-0647254
    • HS-8293
    • MDL: MFCD06804051
    • Inchi: 1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
    • InChI Key: SFWZEMBNNRUEHM-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)CCNC(C)C1

Computed Properties

  • Exact Mass: 176.13148
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

3-Methyl-1-phenylpiperazine Pricemore >>

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